molecular formula C17H18N2O3 B14283862 4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide CAS No. 125558-43-2

4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide

Katalognummer: B14283862
CAS-Nummer: 125558-43-2
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: VKNSOZKTJQNURF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide is a complex organic compound with a unique structure that includes an acetamido group, a hydroxymethyl group, and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide typically involves multiple steps. One common method starts with the acylation of 2-(hydroxymethyl)-6-methylphenylamine using acetic anhydride to form the acetamido derivative. This intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-acetamido-N-[2-(carboxymethyl)-6-methylphenyl]benzamide.

    Reduction: Formation of 4-amino-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Acetamido-TEMPO: A stable radical used for oxidation reactions.

    Tacedinaline: A benzamide derivative with anticancer properties.

Uniqueness

4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

125558-43-2

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

4-acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide

InChI

InChI=1S/C17H18N2O3/c1-11-4-3-5-14(10-20)16(11)19-17(22)13-6-8-15(9-7-13)18-12(2)21/h3-9,20H,10H2,1-2H3,(H,18,21)(H,19,22)

InChI-Schlüssel

VKNSOZKTJQNURF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)CO)NC(=O)C2=CC=C(C=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.